molecular formula C6H15N3O2S B13505416 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B13505416
M. Wt: 193.27 g/mol
InChI Key: OTSQMKGXEUWRQN-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C6H15N3O2S It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamide or sulfide derivatives .

Scientific Research Applications

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-amino-N,N-dimethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    3-amino-N,N-dimethylpyrrolidine-1-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.

    3-amino-N,N-dimethylpyrrolidine-1-thioamide: Features a thioamide group in place of the sulfonamide group.

Uniqueness

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

3-amino-N,N-dimethylpyrrolidine-1-sulfonamide

InChI

InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-4-3-6(7)5-9/h6H,3-5,7H2,1-2H3

InChI Key

OTSQMKGXEUWRQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)N

Origin of Product

United States

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